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Compound of Interest

Methyl 3-
Compound Name: )
aminocyclobutanecarboxylate

Cat. No.: B572471

In the landscape of pharmaceutical research and drug development, small, conformationally
constrained amino acid derivatives are of significant interest. Methyl 3-
aminocyclobutanecarboxylate, with its rigid cyclobutane core, presents a unique structural
scaffold. A thorough understanding of its spectroscopic properties is crucial for its identification,
characterization, and quality control. This guide provides a comparative analysis of the
spectroscopic data for cis- and trans-Methyl 3-aminocyclobutanecarboxylate against two
key alternatives: Methyl 3-oxocyclobutanecarboxylate and the acyclic analog, Methyl 3-
aminobutanoate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Methyl 3-
aminocyclobutanecarboxylate and its selected alternatives. Due to the limited availability of
experimental spectra for cis- and trans-Methyl 3-aminocyclobutanecarboxylate, predicted
data is included and noted accordingly.

Table 1: *H NMR Data (Predicted, in CDCIs)
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Compound

Chemical Shift (6) and Multiplicity

cis-Methyl 3-aminocyclobutanecarboxylate

~3.70 (s, 3H, OCHs), ~3.50 (quintet, 1H, CH-N),
~2.80 (quintet, 1H, CH-CO), ~2.25 (m, 2H,
CHz2), ~1.90 (m, 2H, CH2)

trans-Methyl 3-aminocyclobutanecarboxylate

~3.69 (s, 3H, OCHs), ~3.70 (m, 1H, CH-N),
~3.00 (quintet, 1H, CH-CO), ~2.50 (m, 2H,
CHz), ~2.10 (m, 2H, CH2)

Methyl 3-oxocyclobutanecarboxylate

3.78 (s, 3H), 3.40-3.47 (m, 2H), 3.22-3.34 (m,
3H)[1]

Methyl 3-aminobutanoate

~3.67 (s, 3H, OCHs), ~3.25 (m, 1H, CH-N),
~2.40 (d, 2H, CH2), ~1.15 (d, 3H, CHs)

Table 2: 13C NMR Data (Predicted, in CDCl3)

Compound

Chemical Shift (8)

cis-Methyl 3-aminocyclobutanecarboxylate

~175 (C=0), ~52 (OCHs), ~48 (CH-N), ~38 (CH-
CO), ~30 (CHz)

trans-Methyl 3-aminocyclobutanecarboxylate

~175 (C=0), ~52 (OCHs), ~47 (CH-N), ~39 (CH-
CO), ~32 (CH2)

Methyl 3-oxocyclobutanecarboxylate

~208 (C=0, ketone), ~174 (C=0, ester), ~52
(OCHs), ~45 (CH2), ~38 (CH)

Methyl 3-aminobutanoate

~173 (C=0), ~51 (OCHs), ~48 (CH-N), ~42
(CHz), ~23 (CHs)

Table 3: Infrared (IR) Spectroscopy Data
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Compound

Key Absorption Bands (cm™?)

Methyl 3-aminocyclobutanecarboxylate

N-H stretch: 3300-3500 (medium, two bands for
primary amine), C-H stretch: 2850-3000
(medium), C=0 stretch (ester): ~1735 (strong),
N-H bend: 1590-1650 (medium), C-O stretch:
1100-1300 (strong)

Methyl 3-oxocyclobutanecarboxylate

C-H stretch: 2850-3000 (medium), C=0 stretch
(ketone): ~1780 (strong, characteristic for
strained ring), C=0 stretch (ester): ~1735
(strong), C-O stretch: 1100-1300 (strong)

Methyl 3-aminobutanoate

N-H stretch: 3300-3500 (medium, two bands for
primary amine), C-H stretch: 2850-2980
(medium), C=0 stretch (ester): ~1735 (strong),
N-H bend: 1590-1650 (medium), C-O stretch:
1100-1300 (strong)

Table 4. Mass Spectrometry (MS) Data

Key Fragmentation Peaks

Compound Molecular lon (M*) m/z

(mlz)

Methyl 3-

aminocyclobutanecarboxylate

129

114 (M-CHs), 98 (M-OCHs), 70
(M-COOCH:3), 56

Methyl 3- 128 97 (M-OCHs), 69 (M-
oxocyclobutanecarboxylate COOCHS3), 55

_ 102 (M-CHs), 86 (M-OCHs), 58
Methyl 3-aminobutanoate 117

(M-COOCHs3), 44

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

e Instrumentation: A 400 MHz NMR spectrometer was used for both *H and 13C NMR analysis.
e 'H NMR Acquisition:

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: 12 ppm.

o Acquisition Time: 4 seconds.

o Relaxation Delay: 2 seconds.

o Number of Scans: 16.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse sequence.

[e]

Spectral Width: 220 ppm.

o

Acquisition Time: 1.5 seconds.

[¢]

Relaxation Delay: 5 seconds.

Number of Scans: 1024.

[¢]

o Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for *H NMR and
the CDCIs solvent peak at 77.16 ppm for 133C NMR.

Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of the neat liquid sample was prepared between two sodium
chloride (NaCl) plates.
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e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~1.

o Number of Scans: 32.

o Data Processing: The spectrum was recorded in transmittance mode and subsequently
converted to absorbance.

Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced via direct injection or through a gas
chromatograph (GC) inlet.

 Instrumentation: A mass spectrometer with an electron ionization (EI) source.
o Data Acquisition:

o lonization Energy: 70 eV.

o Mass Range: m/z 30-300.

o Scan Rate: 1 scan/second.

o Data Analysis: The resulting mass spectrum was analyzed for the molecular ion peak and
characteristic fragmentation patterns.

Experimental Workflow and Signaling Pathways

The logical flow of spectroscopic analysis for the characterization of Methyl 3-
aminocyclobutanecarboxylate is depicted in the following diagram.
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Spectroscopic Analysis Workflow for Methyl 3-aminocyclobutanecarboxylate
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Caption: Workflow for the spectroscopic analysis of Methyl 3-aminocyclobutanecarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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